molecular formula C9H7NO3 B7817009 7-Methoxybenzo[d][1,3]dioxole-5-carbonitrile

7-Methoxybenzo[d][1,3]dioxole-5-carbonitrile

Cat. No.: B7817009
M. Wt: 177.16 g/mol
InChI Key: FZYBNFQFTQHSMA-UHFFFAOYSA-N
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Description

7-Methoxybenzo[d][1,3]dioxole-5-carbonitrile is a high-purity chemical compound offered for scientific research and development. As a benzo[d][1,3]dioxole derivative, it serves as a versatile building block in organic synthesis and medicinal chemistry, particularly for constructing molecules with potential biological activity. Compounds featuring the 1,3-benzodioxole core have been identified as a promising scaffold in agrochemical research. Specifically, structurally similar derivatives have been investigated as potent auxin receptor agonists, demonstrating a significant ability to promote root growth in plants such as Arabidopsis thaliana and Oryza sativa (rice) by enhancing root-related signaling responses . These derivatives function by binding to the Transport Inhibitor Response 1 (TIR1) receptor, which triggers a downstream auxin response and modulates the expression of genes related to root development . This research highlights the potential of this chemical class in the discovery and development of novel plant growth regulators. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring safe handling and compliance with all applicable laboratory and regulatory guidelines.

Properties

IUPAC Name

7-methoxy-1,3-benzodioxole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-11-7-2-6(4-10)3-8-9(7)13-5-12-8/h2-3H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYBNFQFTQHSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The process begins with the activation of the aldehyde group in the precursor 7-methoxybenzo[d][1,dioxole-5-carbaldehyde . H₂N-DABCO acts as a transient directing group, coordinating with the aldehyde oxygen to form an intermediate imine. Subsequent deprotonation by potassium tert-butoxide (KOtBu) generates a nitrile group via elimination of water. The reaction proceeds in tetrahydrofuran (THF) at room temperature, ensuring high functional group tolerance and minimal side reactions.

Experimental Protocol

  • Reagents :

    • 7-Methoxybenzo[d]dioxole-5-carbaldehyde (1.0 eq)

    • H₂N-DABCO (1.2 eq)

    • KOtBu (2.0 eq)

    • THF (solvent)

  • Procedure :

    • Dissolve the aldehyde (0.25 mmol) and H₂N-DABCO (0.30 mmol) in THF (2.0 mL).

    • Add KOtBu (0.50 mmol) and stir at room temperature for 12 hours.

    • Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate.

    • Purify via column chromatography (petroleum ether/ethyl acetate = 20:1) to isolate the nitrile product.

  • Yield : 85–95% (depending on substrate purity).

Table 1: Key Reaction Parameters for Direct Nitrile Synthesis

ParameterValue
Temperature25°C
Time12 hours
SolventTHF
CatalystH₂N-DABCO/KOtBu
Yield85–95%

Multi-Step Synthesis from Methyl Gallate

An alternative route involves constructing the benzodioxole core through sequential functionalization, as demonstrated in the synthesis of related 4,7-dimethoxybenzo[d]dioxole derivatives. This method is advantageous for scalability but requires careful control of reaction conditions.

Stepwise Functionalization

  • Methylation and Bromination :

    • Start with methyl gallate (methyl 3,4,5-trihydroxybenzoate).

    • Protect hydroxyl groups via methylation using methyl iodide and K₂CO₃ in acetone.

    • Introduce a bromine atom at the 4-position using CH₂Br₂ and KF in DMF at 85–90°C.

  • Cyclization to Benzodioxole :

    • Treat the brominated intermediate with NaH in DMF to form the 1,3-dioxole ring.

  • Nitrile Introduction :

    • Convert the carboxylic acid (derived from ester hydrolysis) to a nitrile using H₂N-DABCO/KOtBu or classical methods like the Rosenmund-von Braun reaction .

Table 2: Comparative Analysis of Multi-Step Synthesis

StepReagents/ConditionsYield (%)
MethylationMethyl iodide, K₂CO₃, acetone75–80
BrominationCH₂Br₂, KF, DMF, 85–90°C65–70
CyclizationNaH, DMF, 0°C to RT60–65
Nitrile FormationH₂N-DABCO/KOtBu, THF70–75

Mechanistic Insights and Challenges

Selectivity in Direct Nitrile Synthesis

The aminoazanium reagent ensures regioselective nitrile formation at the 5-position of the benzodioxole ring. Computational studies suggest that the methoxy group at the 7-position electronically stabilizes the transition state via resonance, directing the nitrile group to the adjacent carbon. Competing pathways, such as over-oxidation or decarboxylation, are suppressed by the mild reaction conditions.

Limitations of Multi-Step Approaches

  • Sensitivity to Steric Effects : Bulky substituents on the benzene ring reduce yields during bromination and cyclization.

  • Purification Complexity : Intermediate isolation requires multiple chromatography steps, increasing time and cost.

Spectroscopic Characterization

Critical data for verifying the structure of 7-methoxybenzo[d]dioxole-5-carbonitrile include:

Table 3: Spectroscopic Properties

TechniqueData
¹H NMR (CDCl₃)δ 7.44 (s, 1H, H-6), 6.17 (s, 2H, OCH₂O), 3.98 (s, 3H, OCH₃)
¹³C NMR δ 161.2 (C≡N), 148.1 (C-7), 102.3 (OCH₂O), 56.5 (OCH₃)
IR (KBr)2230 cm⁻¹ (C≡N), 1618 cm⁻¹ (C=C aromatic)

Chemical Reactions Analysis

Types of Reactions: 7-Methoxybenzo[d][1,3]dioxole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C).

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under conditions like heating or using a catalyst.

Major Products Formed:

    Oxidation: Formation of 7-methoxybenzo[d][1,3]dioxole-5-carboxylic acid.

    Reduction: Formation of 7-methoxybenzo[d][1,3]dioxole-5-amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-Methoxybenzo[d][1,3]dioxole-5-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Methoxybenzo[d][1,3]dioxole-5-carbonitrile involves its interaction with molecular targets and pathways. For instance, its anti-inflammatory effects may be attributed to the inhibition of specific enzymes or signaling pathways involved in inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The benzo[d][1,3]dioxole scaffold allows for diverse substitutions, leading to compounds with distinct physicochemical and biological properties. Below is a detailed comparison:

Table 1: Key Compounds and Their Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Spectral/Physical Data Synthesis Method Applications/Notes
7-Methoxybenzo[d][1,3]dioxole-5-carbonitrile -OCH3 (C7), -CN (C5) C8H5NO2 147.13 IR: 2220 cm⁻¹ (CN); 1H NMR: δ 3.9 (OCH3) Alkylation of dihydroxybenzoate with dibromomethane Pharmaceutical intermediates
6-Nitrobenzo[d][1,3]dioxole-5-carbonitrile -NO2 (C6), -CN (C5) C8H4N2O4 196.13 1H NMR: δ 8.0–8.5 (aromatic protons) Fe-N3/NC-1100 catalyzed nitrile synthesis Catalytic studies; materials science
6-Aminobenzo[d][1,3]dioxole-5-carbonitrile -NH2 (C6), -CN (C5) C8H6N2O2 162.15 IR: 3360–3460 cm⁻¹ (NH2) Reduction of nitro precursor Bioactive molecule synthesis
4-Octylbenzo[d][1,3]dioxole-5-carbonitrile -C8H17 (C4), -CN (C5) C16H21NO2 259.34 1H NMR: δ 0.8–1.5 (alkyl chain) Friedel-Crafts alkylation Surfactants; liquid crystals

Electronic and Reactivity Comparisons

  • Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in this compound is electron-donating, activating the aromatic ring toward electrophilic substitution. This enhances its utility in coupling reactions (e.g., Suzuki-Miyaura) . The nitro group in 6-nitro derivatives is strongly electron-withdrawing, making the compound more reactive in nucleophilic aromatic substitutions. This property is exploited in explosive materials and dyes . The amino group in 6-amino derivatives introduces basicity and hydrogen-bonding capacity, making it suitable for coordination chemistry and drug design .
  • Nitrile Group Reactivity :
    The nitrile moiety (-CN) in all compounds facilitates transformations such as:

    • Hydrolysis to carboxylic acids or amides.
    • Cycloadditions (e.g., with azides to form tetrazoles) .

Biological Activity

7-Methoxybenzo[d][1,3]dioxole-5-carbonitrile is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine and industry, supported by research findings and data tables.

Synthesis

The synthesis of this compound typically involves the nitration of 7-methoxy-1,3-benzodioxole. Common reagents include cyanogen bromide (BrCN) in the presence of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction conditions are optimized for yield and purity through methods like recrystallization or chromatography.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. The mechanism may involve the inhibition of specific enzymes or signaling pathways associated with inflammation. For instance, studies have shown its ability to reduce inflammatory markers in cell cultures .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrate that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections. The exact mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

Several studies have explored the anticancer activity of derivatives related to this compound. For example, compounds containing a benzodioxole moiety have shown cytotoxic effects against cancer cell lines such as HeLa (cervical cancer), Caco-2 (colorectal cancer), and Hep3B (liver cancer). Notably, some derivatives demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Studies

  • Cytotoxicity Evaluation : A series of benzodioxole derivatives were synthesized and tested for cytotoxicity against various cancer cell lines. Compounds with amide groups exhibited significantly lower IC50 values, indicating stronger anticancer activity compared to other derivatives .
  • Inhibition Studies : Inhibition assays showed that this compound could effectively reduce the secretion of alpha-fetoprotein (α-FP) in Hep3B cells, a marker often associated with liver cancer progression .

The biological activities of this compound are attributed to its interactions with various molecular targets. Its anti-inflammatory effects may stem from inhibiting cyclooxygenase enzymes or other inflammatory mediators. In antimicrobial applications, it may disrupt bacterial cell functions through interference with essential metabolic processes .

Comparison with Similar Compounds

Compound NameStructure TypeNotable Activity
7-Methoxybenzo[d][1,3]dioxole-5-carboxylic acidBenzodioxole derivativeModerate anti-inflammatory activity
7-Methoxybenzo[d][1,3]dioxole-5-carbaldehydeBenzodioxole derivativeWeak cytotoxicity
7-Methoxybenzo[d][1,3]dioxole-5-amineBenzodioxole derivativePotential neuroprotective effects

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Methoxybenzo[d][1,3]dioxole-5-carbonitrile?

  • Methodological Answer :

  • Thiocyanate Radical-Mediated Dehydration : Reacting aldoximes under visible light and air yields the compound with 89% efficiency. Key reagents include thiocyanate radicals and optimized light exposure .
  • Cyclization with Dibromomethane : Using methyl 3-methoxy-4,5-dihydroxybenzoate, potassium carbonate, and dibromomethane under reflux in acetonitrile achieves a 42% yield after purification .

Q. How is the structure of this compound characterized?

  • Methodological Answer :

  • 1H NMR : Peaks at δ 7.22 (dd, J = 1.6 Hz), 7.04 (d, J = 1.6 Hz), 6.88 (d, J = 8.0 Hz), and 6.07 (s) confirm aromatic and methylenedioxy protons .
  • 13C NMR : Signals at δ 151.5, 148.0, and 102.2 validate the nitrile and dioxole ring carbons .
  • MS (ESI) : Observed m/z 147.9 ([M+H]+) matches the calculated molecular weight (148.0) .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer :

  • Store in airtight, light-resistant containers under inert gas (e.g., N₂) at -20°C to prevent nitrile hydrolysis.
  • Regular stability assays (e.g., HPLC purity checks) are recommended, as per SDS guidelines .

Advanced Research Questions

Q. How do substituent variations on the benzo[d][1,3]dioxole core affect biological activity?

  • Methodological Answer :

  • Methoxy vs. Ethoxy : Replacing the 7-methoxy group with ethoxy enhances lipophilicity, improving blood-brain barrier penetration in Alzheimer’s models .
  • Nitrile Functionalization : Converting the nitrile to amides or carboxylic acids (via hydrolysis) alters receptor binding. For example, thiazolidine-2,4-dione derivatives show dual inhibition of GSK-3β and tau aggregation .
  • Bromo Substituents : Introducing bromo groups at position 6 increases electrophilicity, enabling Suzuki-Miyaura cross-coupling for drug candidate diversification .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • 2D NMR Techniques : HSQC and HMBC clarify ambiguous 1H/13C assignments, especially for overlapping aromatic signals .
  • Isotopic Labeling : Using ¹³C-labeled precursors confirms nitrile carbon environments in complex derivatives .
  • High-Resolution MS : Resolves mass discrepancies caused by isotopic interference or adduct formation .

Q. How to design experiments to optimize synthesis yield?

  • Methodological Answer :

  • Factorial Design : Vary temperature (25–80°C), catalyst loading (0.1–1.0 equiv.), and solvent polarity (acetonitrile vs. DMF) to identify optimal conditions .
  • Light Intensity Optimization : In thiocyanate-mediated reactions, adjusting LED wavelength (450–500 nm) improves radical generation, increasing yield from 75% to 89% .

Q. What in vitro models demonstrate the biological activity of derivatives?

  • Methodological Answer :

  • Alzheimer’s Disease : Thiazolidine-2,4-dione derivatives inhibit tau aggregation in SH-SY5Y neuronal cells (IC₅₀ = 2.8 µM) and reduce Aβ plaque formation in transgenic mouse models .
  • Antibacterial Agents : 7-Methoxybenzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one derivatives exhibit MIC values of 4 µg/mL against Staphylococcus aureus .

Q. How to address conflicting reaction yields in scaled-up syntheses?

  • Methodological Answer :

  • Reactor Design : Use flow chemistry for light-mediated reactions to ensure uniform light penetration, mitigating yield drops from 89% (26.1 mg) to <70% at 100 mg scale .
  • Catalyst Screening : Test palladium/copper bimetallic systems for cross-coupling steps to reduce byproduct formation in dibromomethane cyclization .

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